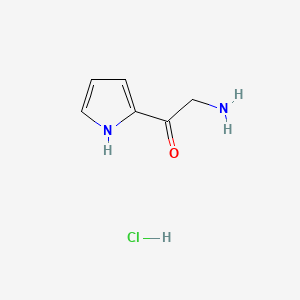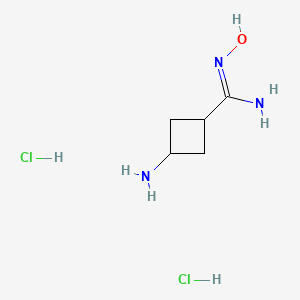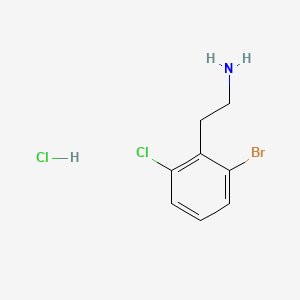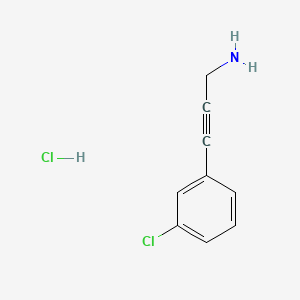![molecular formula C8H15ClN2O B6609475 4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride CAS No. 2866308-20-3](/img/structure/B6609475.png)
4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methylamino)methyl]oxane-4-carbonitrile hydrochloride (also known as MAMOC) is a synthetic compound used in a variety of research applications. It is a colorless, hygroscopic solid that has a molecular weight of 195.6 g/mol and a melting point of 89-90 °C. MAMOC is a chiral molecule that can exist in two different stereoisomers, with the (R)-enantiomer being the most commonly used form. This compound has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MAMOC is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites and blocking the binding of substrates. This inhibition of enzyme activity can be used to study the function of enzymes and to design drugs that target specific enzymes.
Biochemical and Physiological Effects
The effects of MAMOC on biochemical and physiological processes are not yet fully understood. However, some studies have shown that the compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, MAMOC has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases.
Avantages Et Limitations Des Expériences En Laboratoire
MAMOC has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a chiral molecule, which makes it useful for the synthesis of chiral compounds. However, MAMOC also has some limitations. It is a relatively unstable compound and can decompose over time. In addition, it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
Future research on MAMOC could focus on further elucidating its mechanism of action and investigating its potential applications in drug design and development. In addition, further studies could be done to determine its effects on biochemical and physiological processes. Finally, research could be done to develop more efficient and cost-effective synthesis methods for MAMOC.
Méthodes De Synthèse
MAMOC can be synthesized from the reaction of 4-chloropyridine and methyl-amino-methyl-oxane in the presence of triethylamine. The reaction proceeds in two steps, with the first step involving the formation of the iminium ion intermediate and the second step involving the formation of the desired product. The overall reaction is shown below:
4-Chloropyridine + Methyl-amino-methyl-oxane + Triethylamine → 4-[(Methylamino)methyl]oxane-4-carbonitrile hydrochloride
Applications De Recherche Scientifique
MAMOC has a wide range of applications in scientific research. It is used as a chiral building block for the synthesis of various organic compounds. It is also used as a ligand in metal-catalyzed reactions, such as the Heck reaction and the Suzuki reaction. In addition, MAMOC has been used as a substrate for enzymes and as an inhibitor for enzymes in biochemical studies.
Propriétés
IUPAC Name |
4-(methylaminomethyl)oxane-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-8(6-9)2-4-11-5-3-8;/h10H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKQQRRCGKIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)










![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)
